N-[2-(4-propylphenoxy)ethyl]propanamide
Description
N-[2-(4-Propylphenoxy)ethyl]propanamide (molecular formula: C₁₄H₂₁NO₂; molecular weight: 235.33 g/mol) is a propanamide derivative featuring a 4-propylphenoxy ethyl group linked to the amide nitrogen. This compound is of interest due to its structural similarity to pharmacologically active amides, such as NSAID derivatives and receptor-targeting agents.
Properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-5-12-6-8-13(9-7-12)17-11-10-15-14(16)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWUOXRZGGSEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-propylphenoxy)ethyl]propanamide typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-propylphenoxy)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-propylphenoxy)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-propylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways.
Comparison with Similar Compounds
N-[2-(4-Propylphenoxy)ethyl]acetamide
- Structure : Differs by an acetamide (CH₃CO-) group instead of propanamide (CH₂CH₂CO-).
- Molecular Formula: C₁₃H₁₉NO₂ (vs. C₁₄H₂₁NO₂ for the target compound).
- The 4-propylphenoxy ethyl moiety is retained, suggesting shared hydrophobic interactions in target binding .
2-(4-Isopropylphenoxy)-N-[4-(1-Pyrrolidinylcarbonyl)phenyl]propanamide
- Structure: Incorporates an isopropylphenoxy group and a pyrrolidinylcarbonyl phenyl substituent.
- Molecular Formula : C₂₃H₂₈N₂O₃.
- Key Differences: The isopropyl group enhances steric bulk compared to the target compound’s propyl group, which may influence receptor binding kinetics.
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
- Structure: Features a sec-butylphenoxy group and an amino-methylphenyl substituent.
- Molecular Formula : C₂₀H₂₆N₂O₂.
- Key Differences: The sec-butyl group increases hydrophobicity, while the amino-methylphenyl group introduces basicity, likely enhancing solubility in acidic environments.
Tasimelteon (Melatonin Receptor Agonist)
- Structure : (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide.
- Key Differences: The benzofuranyl cyclopropane moiety replaces the phenoxy ethyl group, enabling selective melatonin receptor binding. Despite structural divergence, both compounds share a propanamide backbone, underscoring the scaffold’s versatility in neuropharmacology .
NSAID-Derived Propanamides (e.g., Carprofen-Tryptamine Conjugates)
- Structure : Combine NSAID scaffolds (e.g., carprofen) with tryptamine via amide bonds.
- Example : N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide.
- Key Differences : The indole and carbazole groups enable π-π stacking and receptor interactions, unlike the target compound’s simpler aromatic system. These derivatives are designed for enhanced anti-inflammatory activity via COX inhibition .
Structure-Activity Relationship (SAR) Insights
- Amide Chain Length : Propanamide (3 carbons) vs. acetamide (2 carbons) affects lipophilicity and metabolic stability. Longer chains (e.g., propanamide) may prolong half-life but increase risk of off-target interactions .
- Phenoxy Substituents: Propyl vs. Electron-Donating Groups (e.g., Methoxy): Improve solubility and modulate electronic properties, as seen in (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide .
- Aromatic Systems: Benzofurans (tasimelteon) or indoles (NSAID-tryptamine conjugates) enable specific receptor interactions, while simple phenoxy groups may favor broader hydrophobic interactions .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-[2-(4-Propylphenoxy)ethyl]propanamide | C₁₄H₂₁NO₂ | 235.33 | 4-Propylphenoxy ethyl, propanamide |
| N-[2-(4-Propylphenoxy)ethyl]acetamide | C₁₃H₁₉NO₂ | 221.30 | 4-Propylphenoxy ethyl, acetamide |
| 2-(4-Isopropylphenoxy)-N-[4-(pyrrolidinylcarbonyl)phenyl]propanamide | C₂₃H₂₈N₂O₃ | 380.48 | 4-Isopropylphenoxy, pyrrolidinylcarbonyl |
| Tasimelteon | C₁₅H₁₉NO₂ | 245.32 | Benzofuranyl cyclopropane, propanamide |
Table 2: Pharmacological Profiles of Selected Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
